molecular formula C12H13N3O2 B3016875 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266791-15-4

1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B3016875
CAS RN: 1266791-15-4
M. Wt: 231.255
InChI Key: MIEIJOAZGGNKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as PPTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PPTA belongs to the family of triazole compounds, which are widely used in medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been investigated for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In materials science, 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a building block for the synthesis of new materials with unique properties, such as fluorescence and conductivity. In biochemistry, 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been used as a probe to study protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors in the body. 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory. 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to bind to specific receptors in the brain, such as the sigma-1 receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects in the body. In animal studies, 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to improve cognitive function and memory, reduce anxiety and depression-like behaviors, and decrease inflammation. 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has also been shown to have antioxidant properties, which can protect against oxidative damage in the body. However, more research is needed to fully understand the biochemical and physiological effects of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its high purity and availability. 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid can be synthesized in large quantities with high yield and purity, making it a cost-effective option for research purposes. However, one limitation of using 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid is its potential toxicity. 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid in vivo.

Future Directions

There are many potential future directions for research on 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid. One area of interest is the development of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the synthesis of new materials using 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid as a building block, which could have applications in electronics and photonics. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid, as well as its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid involves the reaction of 3-phenylpropylamine with ethyl 4-azidobutyrate, followed by the reduction of the resulting azide with sodium borohydride. The final product is obtained by the hydrolysis of the resulting ester with hydrochloric acid. This method has been optimized for high yield and purity, making 1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid readily available for research purposes.

properties

IUPAC Name

1-(3-phenylpropyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(17)11-9-15(14-13-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEIJOAZGGNKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxylic acid

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